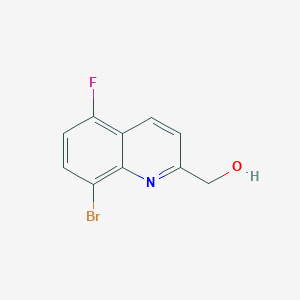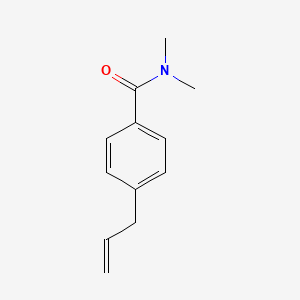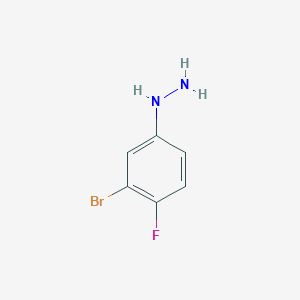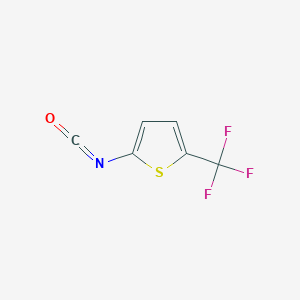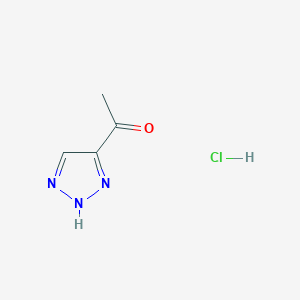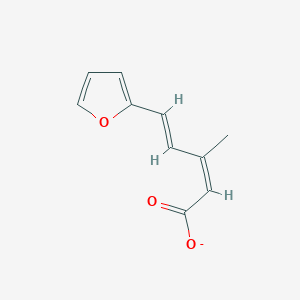
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate is an organic compound characterized by its conjugated diene structure and the presence of a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate typically involves the reaction of furan-2-carbaldehyde with a suitable diene precursor under specific conditions. One common method involves the use of a Wittig reaction, where the furan-2-carbaldehyde is reacted with a phosphonium ylide to form the desired diene ester. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (2Z,4E) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the compound into saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or hydrogenation over palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters or alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated diene structure allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate: An isomer with different geometric configuration.
(2Z,4Z)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate: Another isomer with different geometric configuration.
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxyl group.
Uniqueness
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate is unique due to its specific geometric configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H9O3- |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H10O3/c1-8(7-10(11)12)4-5-9-3-2-6-13-9/h2-7H,1H3,(H,11,12)/p-1/b5-4+,8-7- |
InChI Key |
YQUYSXFOPNDMKO-HTKRNXBHSA-M |
Isomeric SMILES |
C/C(=C/C(=O)[O-])/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



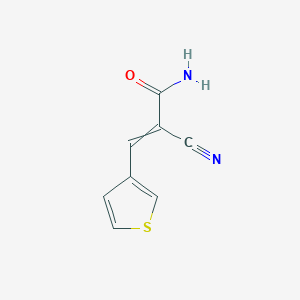
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
